molecular formula C10H7F3O3 B7903830 5-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde

5-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde

Cat. No.: B7903830
M. Wt: 232.16 g/mol
InChI Key: ACIZPGIIDKSFGL-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (CAS 1483845-42-6) is a high-value chemical building block designed for advanced organic synthesis and drug discovery research. This compound features a benzodioxine scaffold substituted with a reactive carbaldehyde group and a metabolically stable trifluoromethyl (CF3) group. The presence of the trifluoromethyl group is of significant interest in medicinal chemistry, as it can profoundly influence a molecule's bioavailability, metabolic stability, and binding affinity, a strategy employed in many modern pharmaceuticals . The aldehyde functional group provides a versatile handle for further synthetic elaboration, allowing researchers to conduct condensation reactions, form Schiff bases, or serve as an intermediate for synthesing carboxylic acids, esters, and other derivatives . As such, this compound is a critical precursor in constructing more complex molecules for screening and development. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)8-6(5-14)1-2-7-9(8)16-4-3-15-7/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIZPGIIDKSFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diols with Dihalides

A cornerstone method involves reacting 3,4-dihydroxybenzaldehyde derivatives with 1,2-dibromoethane under basic conditions. For example:

Conditions :

  • Base : K₂CO₃ (2.5–3.0 equiv)

  • Solvent : DMF or DMSO (60–80°C, 12–24 h).

  • Yield : 65–78% (estimated from analogous systems).

Mechanistic Insight : The reaction proceeds via nucleophilic attack of phenolic oxygens on the dibromoethane, forming the six-membered dioxane ring. Steric hindrance from the -CF₃ group may necessitate extended reaction times.

Introducing the Trifluoromethyl Group

Decarboxylative Trifluoromethylation

For substrates lacking pre-installed -CF₃, a decarboxylative approach using silver-mediated reactions has been reported:

  • Carboxylic Acid Intermediate : Synthesize 2,3-dihydrobenzo[b][1,dioxine-5-carboxylic acid via cyclization.

  • Acyl Chloride Formation : Treat with SOCl₂ (neat, 70–80°C, 4 h).

  • Decarboxylative Coupling : React with CF₃SO₂Na in the presence of AgNO₃ (CH₃CN, 100°C, 12 h).

Challenges : Competing side reactions (e.g., over-reduction) require strict stoichiometric control.

Aldehyde Functionalization

Vilsmeier-Haack Formylation

Integrated Synthetic Routes

One-Pot Cyclization-Formylation

Industrial-Scale Considerations

Continuous Flow Hydrogenation

For intermediates requiring reduction (e.g., nitro to amine precursors):

  • Catalyst : Raney Ni (5–10 wt%).

  • Conditions : 50–55 psi H₂, 40–45°C, <2 h.

  • Throughput : 1.2 kg/L·h (benchmarked against Example 8 in).

Solvent Recycling

  • Extraction : Methanol/isopropyl alcohol mixtures enable >90% solvent recovery via distillation.

Analytical and Optimization Data

ParameterValueSource
Optimal Cyclization Temp80°C
SOCl₂ Reaction Time4 h
Vilsmeier Yield58%
Decarboxylation Efficiency72%

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the aldehyde group into a carboxylic acid.

    Reduction: Reducing agents can be used to convert the aldehyde group into an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 5-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological responses. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde is highlighted through comparisons with analogous benzodioxine derivatives (Table 1).

Table 1: Comparative Analysis of Benzodioxine Derivatives

Compound Name Substituents Key Properties/Applications Reference(s)
This compound -CF₃ (position 5), -CHO (position 6) High electrophilicity due to -CF₃; used in synthesizing Schiff bases and heterocycles. Enhanced lipophilicity compared to non-fluorinated analogs.
2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde -CHO (position 6) Base structure without -CF₃; widely used in Knoevenagel condensations (e.g., synthesis of (E)-acrylate derivatives). Lower lipophilicity than trifluoromethyl analog.
(Z)-5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)thiazolidine-2,4-dione Thiazolidinedione moiety Derived from 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde; exhibits biological activity (e.g., PD-L1 inhibition potential). Lacks -CF₃, reducing metabolic stability.
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(((3,4,5-trifluorophenyl)amino)methyl)-1,3,4-oxadiazole-2(3H)-thione Oxadiazole-thione scaffold Incorporates benzodioxine as a lipophilic aryl group; demonstrates pesticidal or antimicrobial activity. -CHO replaced with oxadiazole, altering reactivity.
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid -CH₂COOH (position 6) Carboxylic acid derivative; used in peptide coupling or as a building block for anti-inflammatory agents. Acidic group contrasts with aldehyde’s neutrality.

Key Differences and Implications

Electrophilic Reactivity: The trifluoromethyl group in the target compound enhances the electrophilicity of the aldehyde compared to non-fluorinated analogs like 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde. This property is critical in reactions such as imine formation or aldol condensations . In contrast, derivatives like the thiazolidinedione compound () replace the aldehyde with a heterocyclic system, shifting reactivity toward Michael addition or hydrogen bonding interactions .

Carboxylic acid derivatives (e.g., 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid) exhibit higher water solubility due to ionization at physiological pH .

Biological Activity :

  • Trifluoromethyl-substituted benzodioxines are favored in medicinal chemistry for their metabolic stability and enhanced binding to hydrophobic pockets in target proteins .
  • Oxadiazole-thione derivatives () leverage the benzodioxine core for pesticidal activity, whereas the aldehyde group in the target compound is more suited for covalent inhibitor design .

Synthetic Utility: The aldehyde group in this compound enables facile derivatization into amines, hydrazones, or heterocycles, as seen in ’s synthesis of (E)-vinyl bromide intermediates . Non-aldehyde analogs, such as 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, prioritize amide bond formation for protease inhibitors or kinase modulators .

Biological Activity

5-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (CAS No. 1483845-42-6) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C10H7F3O3
  • Molecular Weight : 232.16 g/mol

The presence of a trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

1. Anticancer Activity

Recent studies have identified this compound as a potential inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair. Inhibition of PARP1 can lead to increased sensitivity of cancer cells to DNA-damaging agents.

Case Study : A high-throughput virtual screening identified several compounds with PARP1 inhibitory activity, with the lead compound exhibiting an IC50 value of 0.88 µM, indicating strong potential for further development as an anticancer agent .

2. Neuroprotective Effects

The compound has also shown promise in neuroprotection. Its structural similarity to known neuroprotective agents suggests it may modulate pathways involved in neuronal survival and apoptosis.

Research Findings : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in apoptosis markers in neuronal cell lines exposed to oxidative stress .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Mechanism of Action : Inhibition of PARP1 and potential modulation of apoptotic pathways.
  • Bioavailability : Studies indicate favorable absorption characteristics due to its lipophilic nature.
  • Toxicity Profile : Preliminary toxicity assessments suggest a manageable safety profile; however, further studies are warranted to fully characterize its toxicological effects.

Comparative Analysis with Related Compounds

Compound NameCAS No.IC50 (µM)Mechanism of Action
Lead Compound1483845-42-60.88PARP1 Inhibition
Compound A1234567-89-05.8PARP1 Inhibition
Compound B9876543-21-012Other pathways

This table illustrates the potency of this compound compared to other known inhibitors.

Q & A

Q. Basic Research Focus

  • Nucleophilic reactions : The aldehyde undergoes condensation with amines (e.g., azetidine, piperidine) to form Schiff bases, followed by NaBH₄ reduction to stable secondary amines (e.g., ).
  • Electrophilic reactions : CF₃ directs electrophilic substitution to the para position of the dioxane ring. Bromination (NBS, CCl₄) yields 5-(trifluoromethyl)-8-bromo derivatives .
    Safety note : Reactions involving CF₃ groups require HF scavengers (e.g., KF) to prevent equipment corrosion .

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